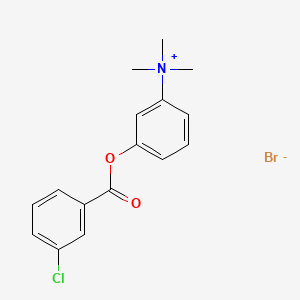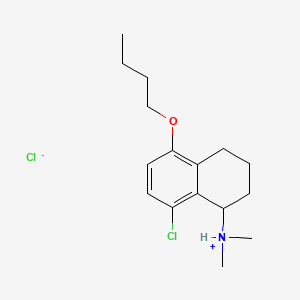
3-hydroxy-N-methylbut-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-methylbut-2-enethioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-methylbut-2-enethioamide can be achieved through the hydroxymethylation of 3-aryl-2-cyanoprop-2-enethioamides using an aqueous alcoholic solution of formaldehyde . This reaction typically involves the condensation of 2-cyanoethanethioamide with aldehydes to form 3-aryl-2-cyanoprop-2-enethioamides, which are then hydroxymethylated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-N-methylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-hydroxy-N-methylbut-2-enethioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-hydroxy-N-methylbut-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes. This property is utilized in the creation of sorbents for heavy metal ion removal . Additionally, its biological activity may involve interactions with enzymes or receptors, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-aryl-2-cyanoprop-2-enethioamides: These compounds are structurally similar and serve as precursors in the synthesis of 3-hydroxy-N-methylbut-2-enethioamide.
4-hydroxy-3-methylbut-2-enyl phosphate: Another compound with a similar structure but different functional groups and applications.
Uniqueness
This compound is unique due to its specific thioamide group, which imparts distinct chemical properties and reactivity. Its ability to form complexes with metal ions and its potential biological activity make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H9NOS |
|---|---|
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
3-hydroxy-N-methylbut-2-enethioamide |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(8)6-2/h3,7H,1-2H3,(H,6,8) |
Clé InChI |
UIAQFEHQVKMPLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=S)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)







![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)





